3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid, also known as IPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid exerts its therapeutic effects by inhibiting the aggregation of amyloid beta and increasing the levels of dopamine in the brain. 3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid binds to the amyloid beta protein, preventing it from forming plaques in the brain. Additionally, 3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid inhibits the enzyme that breaks down dopamine, leading to an increase in dopamine levels in the brain.
Biochemical and Physiological Effects:
3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid has been shown to have several biochemical and physiological effects. It can cross the blood-brain barrier and reach the brain, where it exerts its therapeutic effects. 3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid has also been shown to have antioxidant properties, which can protect against oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized in large quantities, making it suitable for large-scale experiments. However, 3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid has some limitations, including its high cost and limited solubility in water.
Direcciones Futuras
There are several future directions for 3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid research. One area of focus is the development of more efficient synthesis methods that can produce 3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid at a lower cost. Additionally, researchers are exploring the potential of 3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Further research is also needed to fully understand the mechanism of action of 3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid and its potential side effects.
In conclusion, 3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid is a promising chemical compound that has potential therapeutic applications in the treatment of neurological disorders. Its ability to inhibit the aggregation of amyloid beta and increase dopamine levels in the brain make it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid can be synthesized using several methods, including the reaction of imidazole with 3-(bromomethyl) piperidine, followed by the reaction with propanoic acid. Another method involves the reaction of 3-(bromomethyl) piperidine with imidazole, followed by the reaction with 3-bromopropionic acid. These methods have been optimized to produce high yields of 3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid.
Aplicaciones Científicas De Investigación
3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Research has shown that 3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid can inhibit the aggregation of amyloid beta, a protein that forms plaques in the brain of Alzheimer's patients. Additionally, 3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid has been shown to increase the levels of dopamine in the brain, which is a neurotransmitter that is depleted in Parkinson's disease.
Propiedades
IUPAC Name |
3-[1-(3-imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c18-13(5-8-16-9-6-15-11-16)17-7-1-2-12(10-17)3-4-14(19)20/h6,9,11-12H,1-5,7-8,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNNHNAQYJYRBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=CN=C2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.